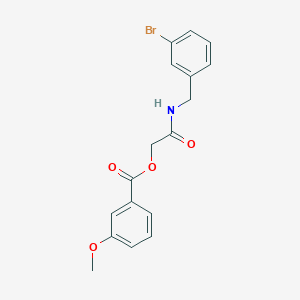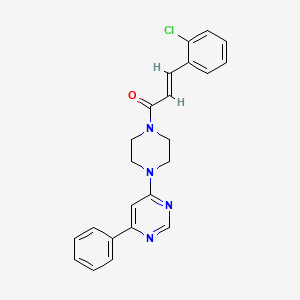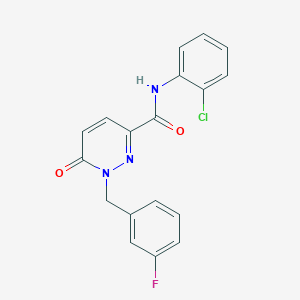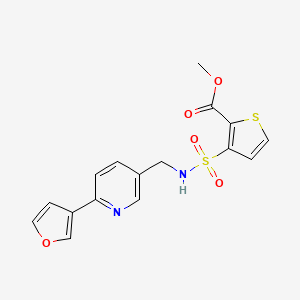
2-((3-Bromobenzyl)amino)-2-oxoethyl 3-methoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-((3-Bromobenzyl)amino)-2-oxoethyl 3-methoxybenzoate” is a complex organic molecule. It contains a bromobenzyl group, an amino group, an oxoethyl group, and a methoxybenzoate group. These functional groups suggest that the compound could participate in a variety of chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the appropriate precursors for the bromobenzyl and methoxybenzoate groups. The exact synthesis pathway would depend on the specific reactions used to introduce these groups .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the bromine atom, a heavy halogen, could potentially influence the overall shape of the molecule due to its large size and high electronegativity .Chemical Reactions Analysis
The bromobenzyl group in the compound is likely to be quite reactive, due to the presence of the bromine atom. This could make the compound a good candidate for further reactions, such as coupling reactions or substitutions . The amino group could also participate in a variety of reactions, including condensation reactions or redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the bromine atom could increase the compound’s density and boiling point, compared to similar compounds without a halogen .科学的研究の応用
Photodynamic Therapy Applications
A study by Pişkin et al. (2020) explored the synthesis and characterization of new zinc phthalocyanine derivatives, which showed promise for photodynamic therapy, a treatment method for cancer. The compounds demonstrated good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable as Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Catalytic Performance for Organic Synthesis
Ebrahimipour et al. (2018) reported on the synthesis and structural elucidation of a novel mixed-ligand Cu(II) Schiff base complex, demonstrating its catalytic efficacy in synthesizing 2-amino-4H-pyrans and tetrahydro-4H-chromenes. These compounds are valuable in various chemical syntheses, indicating the potential utility of the complex in organic synthesis processes (Ebrahimipour et al., 2018).
Corrosion Inhibition
Research by Negm et al. (2010) focused on the evaluation of benzothiazol-3-ium cationic Schiff base derivatives as corrosion inhibitors for carbon steel in acidic media. The study found these compounds to be effective in corrosion protection, which could have applications in extending the life of metal structures and components (Negm, Elkholy, Zahran, & Tawfik, 2010).
Antitumor Activity
Murali et al. (2017) synthesized hetero annulated carbazoles screened for in vitro antitumor activity. One compound, in particular, showed significant potential as an antitumor agent, suggesting the utility of such chemical structures in developing new cancer therapies (Murali, Sparkes, & Prasad, 2017).
作用機序
Target of Action
The compound contains abenzylic position , which is known to undergo various reactions . The benzylic position can interact with different targets in the body, leading to various physiological effects.
Mode of Action
The compound’s mode of action involves interactions at the benzylic position. These interactions can include free radical bromination, nucleophilic substitution, and oxidation . The compound can undergo an SN1 pathway, facilitated by the resonance-stabilized carbocation at the benzylic position .
Biochemical Pathways
The compound’s interactions at the benzylic position can affect various biochemical pathways. For instance, the free radical bromination, nucleophilic substitution, and oxidation reactions can lead to changes in the structure and function of target molecules . These changes can then influence downstream biochemical pathways, potentially leading to various physiological effects.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the compound’s potential interactions at the benzylic position , it could induce structural and functional changes in target molecules, leading to various cellular responses.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of other molecules can affect the compound’s interactions at the benzylic position . Additionally, factors such as pH and temperature can influence the compound’s stability and reactivity.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[2-[(3-bromophenyl)methylamino]-2-oxoethyl] 3-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO4/c1-22-15-7-3-5-13(9-15)17(21)23-11-16(20)19-10-12-4-2-6-14(18)8-12/h2-9H,10-11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUUPGZBHTRIJLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)OCC(=O)NCC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-(4-bromophenyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2943390.png)
![2-Chloro-5-(6-ethoxyimidazo[1,2-b]pyridazin-2-yl)aniline](/img/structure/B2943391.png)
![4-benzoyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2943392.png)

![5-(9H-Fluoren-9-ylmethoxycarbonyl)-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B2943396.png)


![2-[[4-(Trifluoromethyl)phenyl]methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2943399.png)

![[(3-Chloro-4-fluorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2943401.png)
![3-(4-isobutylphenyl)-N-[4-(trifluoromethoxy)phenyl]acrylamide](/img/structure/B2943403.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide](/img/structure/B2943406.png)
![(2Z)-2-[(Z)-benzoyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile](/img/structure/B2943407.png)